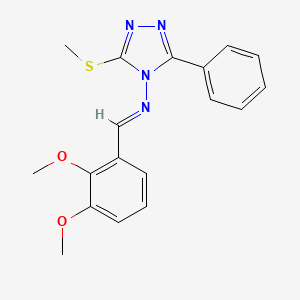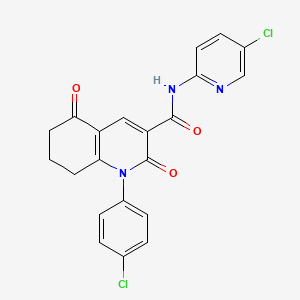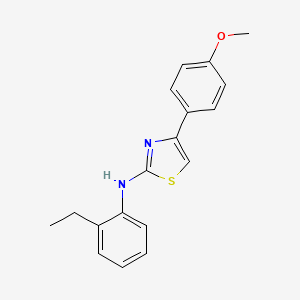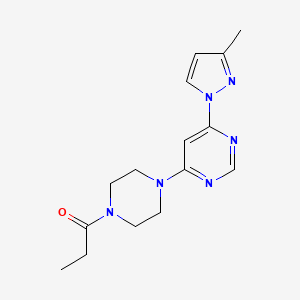![molecular formula C20H23N3O4 B5569652 3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.16885622 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
One notable application involves the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for use in OLEDs. For instance, a study by Wang et al. (2001) developed an efficient hole-blocking material for OLEDs, which could significantly enhance the efficiency of these devices. This material, alongside others, was tested in light-emitting diodes using poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] as the emissive material. The results indicate improved device efficiency, highlighting the potential of oxadiazole derivatives in electronics and photonics applications (Wang et al., 2001).
Antimicrobial and Antiallergic Activities
Oxadiazole derivatives have been investigated for their potential antimicrobial and antiallergic properties. For example, Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with notable activity, demonstrating the therapeutic potential of oxadiazole compounds in treating allergic reactions and possibly other immune-related conditions (Nohara et al., 1985).
Cardiovascular Pharmacology
Another research avenue explores the cardiovascular effects of oxadiazole derivatives. Hof et al. (1984) studied the effects of a calcium antagonist on the myocardium and peripheral circulation, providing insights into the therapeutic applications of these compounds in cardiovascular diseases (Hof et al., 1984).
Corrosion Inhibition
Oxadiazole derivatives are also being explored for their corrosion inhibition properties. Ammal et al. (2018) assessed the ability of 1,3,4-oxadiazole derivatives to inhibit corrosion of mild steel in sulfuric acid, indicating their potential utility in materials science and engineering to protect metals from corrosion (Ammal et al., 2018).
Drug Metabolism
In pharmaceutical research, the metabolism of oxadiazole compounds has been studied to understand their biotransformation and potential as drug candidates. Johnson et al. (2008) investigated the metabolism of a vascular endothelial growth factor receptor-2 antagonist, highlighting the complex metabolic pathways these compounds can undergo in biological systems (Johnson et al., 2008).
Eigenschaften
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[(2S)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-11(2)18-21-19(27-22-18)15-6-5-9-23(15)20(24)17-12(3)14-8-7-13(25-4)10-16(14)26-17/h7-8,10-11,15H,5-6,9H2,1-4H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRXEHDPIISDIY-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC3C4=NC(=NO4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC[C@H]3C4=NC(=NO4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7Z)-3-(3-FLUOROPHENYL)-7-[(PYRIDIN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B5569572.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)



![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)
![2-ethoxy-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide](/img/structure/B5569664.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL CYCLOPROPANECARBOXYLATE](/img/structure/B5569676.png)
